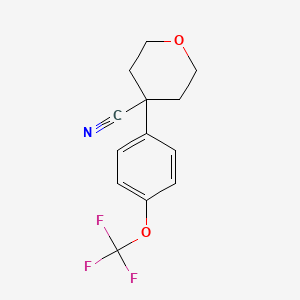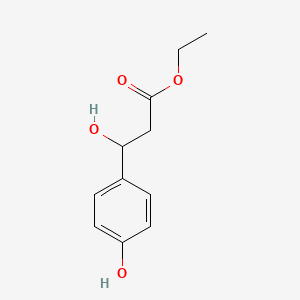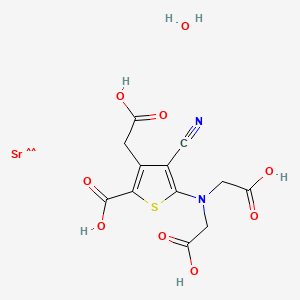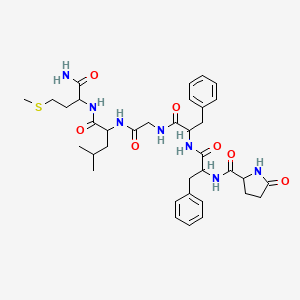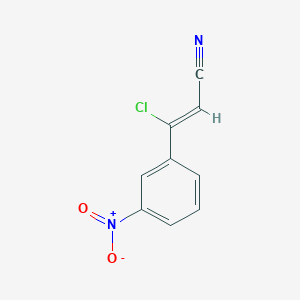
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H5ClN2O2 It is characterized by the presence of a chloro group, a nitrophenyl group, and a nitrile group attached to a prop-2-ene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating (40-60°C)
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol, methanol), room temperature to 50°C
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), room temperature
Major Products
Substitution: Corresponding substituted derivatives (e.g., 3-amino-3-(3-nitrophenyl)prop-2-enenitrile)
Reduction: 3-Chloro-3-(3-aminophenyl)prop-2-enenitrile
Oxidation: Various oxidized derivatives depending on the oxidizing agent used
科学的研究の応用
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation pathways.
類似化合物との比較
Similar Compounds
- 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile
- 3-Chloro-3-(2-nitrophenyl)prop-2-enenitrile
- 3-Chloro-3-(3-aminophenyl)prop-2-enenitrile
Uniqueness
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
特性
分子式 |
C9H5ClN2O2 |
|---|---|
分子量 |
208.60 g/mol |
IUPAC名 |
(Z)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(4-5-11)7-2-1-3-8(6-7)12(13)14/h1-4,6H/b9-4- |
InChIキー |
XMMPWCKVCAEKSD-WTKPLQERSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C#N)/Cl |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)

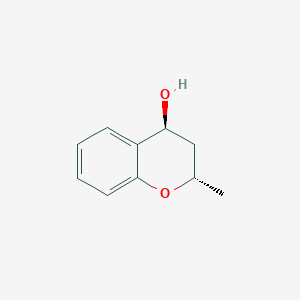

![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)
![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)
